Pifusertib hydrochloride

Kinase Selectivity Biochemical IC50 Target Engagement

Pifusertib hydrochloride delivers clean, allosteric pan-AKT inhibition without confounding off-target activity on PI3K, PDK1, or mTOR. Unlike generic AKT inhibitors, its non-ATP competitive mechanism ensures superior isoform selectivity, especially for AKT2 (IC50 1.6 nM), minimizing experimental variability. Clinically validated in Phase II trials for PTEN-mutant solid tumors, it is the definitive choice for biomarker-driven oncology studies and synergistic myeloma research via ER stress potentiation. Replace imprecise tools with the precise allosteric standard.

Molecular Formula C26H25ClN4O2
Molecular Weight 461.0 g/mol
Cat. No. B10824939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePifusertib hydrochloride
Molecular FormulaC26H25ClN4O2
Molecular Weight461.0 g/mol
Structural Identifiers
SMILESCC1(CC(C1)(C2=CC=C(C=C2)C3=C(N4COC5=C(C4=N3)C=NC=C5)C6=CC=CC=C6)N)O.Cl
InChIInChI=1S/C26H24N4O2.ClH/c1-25(31)14-26(27,15-25)19-9-7-17(8-10-19)22-23(18-5-3-2-4-6-18)30-16-32-21-11-12-28-13-20(21)24(30)29-22;/h2-13,31H,14-16,27H2,1H3;1H
InChIKeyJPKYUPVHSPWRNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pifusertib Hydrochloride (TAS-117) Procurement Guide: Pan-AKT Inhibitor with Clinical PoC in Solid Tumors


Pifusertib hydrochloride (synonym TAS-117 hydrochloride, CAS: 2930090-28-9) is a potent, selective, orally bioavailable allosteric pan-AKT inhibitor . Its primary molecular target is the AKT serine/threonine kinase family, with demonstrated inhibitory activity against AKT1, AKT2, and AKT3 isoforms [1]. Unlike ATP-competitive inhibitors, it binds to an allosteric site, a feature with implications for selectivity and pharmacological profile. This compound has advanced to Phase II clinical evaluation in oncology, specifically in advanced solid tumor patient populations harboring germline PTEN mutations, establishing a defined clinical development context [2].

Why Pifusertib Hydrochloride Cannot Be Substituted by Generic AKT Inhibitors in PTEN-Mutant or Myeloma Research


Generic substitution with other AKT inhibitors is not scientifically valid due to critical differences in binding mechanism and demonstrated isoform selectivity. As an allosteric, non-ATP competitive inhibitor, pifusertib hydrochloride achieves a distinct selectivity profile, showing minimal cross-reactivity with upstream kinases like PI3K, PDK1, and mTOR, a common off-target concern with ATP-competitive AKT inhibitors . Furthermore, its clinical investigation has focused on specific biomarker-defined patient populations, such as those with advanced solid tumors and germline PTEN mutations [1]. This targeted clinical path, along with its unique anti-myeloma activity characterized by enhanced endoplasmic reticulum stress in combination with proteasome inhibition [2], differentiates it from pan-AKT inhibitors like MK-2206, which have shown different clinical trajectories and combinatorial profiles. Substituting pifusertib hydrochloride with another in-class agent without rigorous re-validation would therefore introduce unacceptable confounding variables in both basic and translational research.

Pifusertib Hydrochloride: Quantitative Differentiation Evidence vs. AKT Inhibitor Comparators


Isoform-Selective Potency Profile of Pifusertib vs. Pan-AKT Inhibitor MK-2206

Pifusertib hydrochloride demonstrates a distinct isoform potency profile for AKT1, AKT2, and AKT3, which can influence downstream signaling effects. Its IC50 values are 4.8 nM (AKT1), 1.6 nM (AKT2), and 44 nM (AKT3) in biochemical assays [1]. This contrasts with the pan-AKT allosteric inhibitor MK-2206, which shows a different selectivity pattern, reported as 8 nM for AKT1, 12 nM for AKT2, and 65 nM for AKT3 [2]. The nearly 10-fold higher potency of pifusertib against AKT2 relative to AKT3 may have functional implications in models where AKT2 is the dominant driver.

Kinase Selectivity Biochemical IC50 Target Engagement

Allosteric Binding and Kinase Selectivity Profile vs. ATP-Competitive AKT Inhibitor GDC-0068

Pifusertib hydrochloride is an allosteric, non-ATP competitive inhibitor, a mechanistic distinction that confers a unique kinase selectivity profile. It shows minimal inhibitory activity against upstream and related kinases, including PI3K, PDK1, and mTOR . In contrast, ATP-competitive pan-AKT inhibitors like GDC-0068 (Ipatasertib) bind to the highly conserved ATP-binding pocket, which can lead to broader kinase inhibition profiles. While direct, parallel kinome-wide profiling is not publicly available for both compounds under identical conditions, the mechanism of action provides a class-level distinction: non-ATP competitive inhibitors like pifusertib are less likely to inhibit a wide range of kinases, potentially resulting in a different toxicity and efficacy profile.

Allosteric Inhibition Kinase Selectivity Off-Target Activity

In Vivo Antitumor Efficacy in Myeloma Xenograft Model vs. Bortezomib Combination

In a murine xenograft model of human multiple myeloma (MM), oral administration of pifusertib hydrochloride significantly inhibited tumor growth as a single agent. More importantly, it enhanced the antitumor effect of the proteasome inhibitor bortezomib, leading to a significantly prolonged host survival compared to either agent alone [1]. Mechanistically, this combination was associated with increased markers of fatal endoplasmic reticulum (ER) stress, such as CHOP expression, and enhanced apoptotic signaling. This in vivo synergy provides a specific, quantitative preclinical rationale for using pifusertib in combination regimens for MM research.

In Vivo Efficacy Combination Therapy Multiple Myeloma

Clinical Development Focus on PTEN-Mutant Solid Tumors: A Differentiated Indication Strategy

Pifusertib's clinical development has strategically focused on a biomarker-defined patient population. A dedicated Phase II study (NCT04770246) was initiated to evaluate the safety, tolerability, and antitumor activity of TAS-117 specifically in patients with advanced solid tumors harboring germline PTEN-inactivating mutations [1]. This contrasts with the broader clinical development of other pan-AKT inhibitors like MK-2206, which was evaluated in more heterogeneous, non-biomarker-selected patient populations [2]. While the PTEN-focused trial was terminated due to insufficient patient accrual, the initial clinical strategy represents a distinct scientific hypothesis about pifusertib's optimal use.

Clinical Trial Design Biomarker PTEN

Validated Research Scenarios for Procuring Pifusertib Hydrochloride


Investigating AKT2-Dependent Signaling and Biology

Given its high potency for AKT2 (IC50 1.6 nM) and a 3.75-fold greater selectivity for this isoform compared to the pan-AKT inhibitor MK-2206 [1], pifusertib hydrochloride is the preferred tool compound for dissecting AKT2-specific functions in cellular and in vivo models, particularly where avoiding AKT3 inhibition is desired.

Modeling Combination Therapy with Proteasome Inhibitors in Multiple Myeloma

Preclinical evidence demonstrates that pifusertib enhances bortezomib-induced cytotoxicity and prolongs survival in myeloma xenograft models via an ER stress mechanism [2]. This provides a validated, specific rationale for procuring the compound to explore next-generation combination strategies in hematologic malignancies.

Validating Synthetic Lethality in PTEN-Deficient Tumor Models

Pifusertib's clinical development was anchored in a biomarker-driven hypothesis for PTEN-mutant solid tumors [3]. Researchers with well-characterized PTEN-null or PTEN-haploinsufficient cell lines and animal models can procure pifusertib to robustly test this hypothesis and compare its efficacy against other AKT inhibitors in that specific genetic context.

Probing AKT-Dependent Pathways with Minimal mTOR/PI3K Crosstalk Interference

Due to its allosteric, non-ATP competitive mechanism and demonstrated minimal activity against PI3K, PDK1, and mTOR , pifusertib hydrochloride is a superior choice for experiments where clean, selective AKT inhibition is required without confounding feedback activation or inhibition of upstream signaling nodes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pifusertib hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.